molecular formula C16H24N2O2 B6629680 (2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide

(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide

カタログ番号: B6629680
分子量: 276.37 g/mol
InChIキー: QFEQAQIXQBLOJC-CVRLYYSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and cancer.

作用機序

(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 acts as a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow and reduced vascular resistance. This compound 41-2272 also inhibits the proliferation and migration of cancer cells by regulating various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to exert various biochemical and physiological effects in different tissues and organs. It improves pulmonary hemodynamics and oxygenation in patients with pulmonary hypertension by reducing pulmonary vascular resistance and increasing cardiac output. This compound 41-2272 also exhibits anti-inflammatory and anti-fibrotic effects in the lung tissue, which may contribute to its therapeutic benefits. In cancer cells, this compound 41-2272 induces cell cycle arrest and apoptosis by regulating the expression of various genes and proteins involved in cell survival and proliferation.

実験室実験の利点と制限

(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC activation, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, this compound 41-2272 also has some limitations, such as its short half-life and rapid metabolism, which may require frequent dosing and monitoring in animal studies and clinical trials.

将来の方向性

(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 has several potential future directions for research and development. One direction is to explore its therapeutic applications in other diseases, such as diabetes, Alzheimer's disease, and stroke. Another direction is to develop more potent and selective sGC activators based on the structure of this compound 41-2272. Additionally, the combination of this compound 41-2272 with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations in clinical practice.

合成法

The synthesis of (2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 involves the reaction of piperidine-2-carboxylic acid with 3-butan-2-yloxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to produce this compound 41-2272.

科学的研究の応用

(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exert potent vasodilatory effects on the pulmonary and systemic circulation, making it a promising candidate for the treatment of pulmonary hypertension and other cardiovascular disorders. This compound 41-2272 has also been found to exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

特性

IUPAC Name

(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-12(2)20-14-8-6-7-13(11-14)18-16(19)15-9-4-5-10-17-15/h6-8,11-12,15,17H,3-5,9-10H2,1-2H3,(H,18,19)/t12?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEQAQIXQBLOJC-CVRLYYSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)[C@@H]2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。